Man3N(a1-1a)Glc
描述
属性
CAS 编号 |
121844-60-8 |
|---|---|
分子式 |
C12H23NO10 |
分子量 |
341.313 |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8+,9+,10-,11-,12-/m1/s1 |
InChI 键 |
OHNBYBTUSOVUMK-YBFCQOOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O |
同义词 |
3-Amino-3-deoxy-α-D-mannopyranosyl-α-D-glucopyranoside |
产品来源 |
United States |
准备方法
Strain Selection and Culture Conditions
The filamentous fungus Ashbya gossypii (ATCC 10895) has been extensively utilized for producing high-mannose N-glycans due to its efficient protein secretion and glycosylation machinery. Pre-cultures are inoculated in Ashbya Full Medium at 30°C for 17 hours, followed by large-scale bioreactor cultivation in defined mineral medium (DMM). Biomass measurements and protein secretion are monitored triplicate to ensure reproducibility.
Protein Harvesting and N-glycan Release
Post-cultivation, culture supernatants are concentrated via vacuum evaporation, and proteins are precipitated using ice-cold acetone with trichloroacetic acid. The pellet is resolubilized in sodium phosphate buffer (pH 7.3), denatured with sodium dodecyl sulfate (SDS) and 2-mercaptoethanol, and treated with PNGase F to enzymatically release N-glycans. Glycans are extracted through sequential methanol washes, lyophilized, and purified for downstream analysis.
Key Data:
-
Glycan Profile : Dominated by Man₅–₉GlcNAc₂ structures, with Man₈GlcNAc₂ as the major component (60–70%).
Chemo-Enzymatic Synthesis of Customized N-glycans
Chitinase-Catalyzed Transglycosylation
The Bacillus chitinase Chi100 enables the transfer of oligosaccharides from glycosyl oxazoline donors to N-acetylglucosamine (GlcNAc) acceptors. For example, LacNAc-oxazoline (Galβ1-4GlcNAc-oxazoline) reacts with Fmoc-protected Asn-GlcNAc to form trisaccharide derivatives in 55% yield. The reaction is performed in phosphate buffer (pH 6.5) at 30°C, with donor-to-acceptor molar ratios of 12:1.
Substrate Specificity and Optimization
Chi100 exhibits strict regioselectivity for β1-4 linkages but tolerates substitutions at the "-2" subsite (e.g., galactose or glucose instead of GlcNAc). For instance, Manα1-3Glcβ1-4GlcNAc-oxazoline serves as a viable donor, enabling the synthesis of Manα1-3Glcβ1-4GlcNAcβ1-4GlcNAc-RB neoglycoproteins. Competing hydrolysis of oxazoline donors limits yields, necessitating excess donor substrates (60:1 molar ratio).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 6.5 (phosphate buffer) |
| Enzyme Concentration | 30 µg Chi100 per 200 µl reaction |
| Yield (LacNAc-oxazoline) | 55% |
| Yield (Manα1-3Glc donor) | 20% |
Structural Characterization via NMR and MS
NMR Spectroscopy of Native N-glycans
One-dimensional ¹H NMR spectra of A. gossypii N-glycans reveal structural reporters for α1-3, α1-6, and α1-2 mannosidic linkages. Key chemical shifts include:
Mass Spectrometric Validation
MALDI-TOF MS of enzymatically synthesized neoglycoproteins confirms molecular masses matching theoretical values. For example, the trisaccharide derivative Galβ1-4GlcNAcβ1-4GlcNAc-Asn exhibits an observed mass of 923.14 Da (calculated: 923.33 Da).
Comparative Analysis of Natural vs. Synthetic Man₃GlcNAc₂
Purity and Heterogeneity
Naturally extracted N-glycans from A. gossypii show inherent heterogeneity (Man₅–₉GlcNAc₂), whereas chemo-enzymatic synthesis produces uniform Man₃GlcNAc₂ structures. The latter method avoids contaminating high-mannose isoforms but requires rigorous donor substrate engineering.
常见问题
Q. Table 1: Structural Analysis Workflow
| Technique | Key Parameters | Data Output |
|---|---|---|
| NMR | 600 MHz+, D₂O solvent, 298 K | Chemical shifts, coupling constants |
| HRMS | Resolution >30,000, ESI+ mode | Exact mass, isotopic pattern |
| X-ray | Cryo-cooling, synchrotron source | Electron density maps |
How can researchers optimize the in vitro synthesis of Man3N(a1-1a)Glc to improve yield and purity?
Category : Advanced
Answer :
Design of Experiments (DOE) : Vary enzyme concentrations (e.g., glycosyltransferases), pH (5.5–7.5), and temperature (25–37°C). Use response surface methodology to identify optimal conditions .
Purification Strategies : Combine ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). Monitor purity via SDS-PAGE and HPLC (≥98% purity threshold) .
Quality Control : Validate synthetic products using enzymatic digestion assays (e.g., specificity of α-mannosidases) and compare with natural isolates .
What are the common biological sources of Man3N(a1-1a)Glc, and how are they identified in literature reviews?
Category : Basic
Answer :
- Database Mining : Use GlyTouCan and UniCarb-DB to cross-reference glycan structures. Filter entries by species (e.g., mammalian cells, yeast) and tissue type .
- Experimental Validation : Extract glycans from target organisms (e.g., CHO cells) using PNGase F digestion. Confirm presence via lectin arrays or immunoblotting .
How should discrepancies in reported enzymatic activity toward Man3N(a1-1a)Glc be addressed?
Category : Advanced
Answer :
Meta-Analysis : Systematically compare protocols (e.g., substrate concentration, buffer composition) across studies. Use PRISMA guidelines to assess bias .
Replication Studies : Reproduce key experiments under standardized conditions (e.g., 50 mM Tris-HCl pH 7.4, 25°C). Quantify activity via Michaelis-Menten kinetics and report standard deviations .
Error Source Identification : Test for contaminants (e.g., protease inhibitors) and validate enzyme purity via SDS-PAGE .
What role does Man3N(a1-1a)Glc play in glycoprotein biosynthesis, and how is this investigated experimentally?
Category : Basic
Answer :
- Knockout Models : Use CRISPR/Cas9 to disrupt glycosylation genes (e.g., ALG3). Analyze glycoproteins via LC-MS/MS to detect truncated glycoforms .
- Biochemical Assays : Incubate radiolabeled UDP-GlcNAc with microsomal membranes. Track incorporation into glycoproteins using autoradiography .
What statistical methods are appropriate for analyzing variability in Man3N(a1-1a)Glc quantification assays?
Category : Advanced
Answer :
- ANOVA : Compare means across ≥3 experimental batches. Apply Tukey’s HSD post-hoc test to identify outlier datasets .
- Error Propagation : Calculate combined uncertainty (e.g., HPLC peak integration ± MS calibration errors) using Monte Carlo simulations .
How is the stability of Man3N(a1-1a)Glc assessed under physiological conditions?
Category : Basic
Answer :
Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 0–72 hours. Monitor degradation via HILIC-UPLC .
Kinetic Modeling : Fit degradation data to first-order kinetics. Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .
How to design isotopic labeling studies to trace Man3N(a1-1a)Glc metabolic pathways?
Category : Advanced
Answer :
Tracer Selection : Use ¹³C-glucose or ¹⁵N-GlcNAc. Optimize labeling efficiency via time-course MS analysis .
Pathway Mapping : Apply flux balance analysis (FBA) to model isotope incorporation into glycan precursors (e.g., GDP-mannose) .
What challenges arise in isolating Man3N(a1-1a)Glc from biological mixtures?
Category : Basic
Answer :
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with amide columns. Optimize gradient elution (ACN:H₂O + 0.1% TFA) .
- Interference Mitigation : Pre-treat samples with protease/RNase cocktails to remove contaminants .
How can computational modeling predict Man3N(a1-1a)Glc interactions with proteins?
Category : Advanced
Answer :
Molecular Dynamics (MD) : Simulate glycan-protein complexes in GROMACS. Use CHARMM36 force field for carbohydrates .
Docking Studies : Perform rigid/flexible docking with AutoDock Vina. Validate predictions via SPR binding assays (KD < 1 μM threshold) .
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